3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

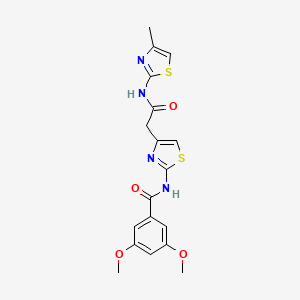

The compound 3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide features a benzamide core substituted with 3,5-dimethoxy groups and a bis-thiazole scaffold interconnected via an ethyl bridge bearing an amide group. This structure combines electron-rich aromatic systems with hydrogen-bonding motifs, which are critical for interactions in biological or material applications.

Properties

IUPAC Name |

3,5-dimethoxy-N-[4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-10-8-27-17(19-10)21-15(23)6-12-9-28-18(20-12)22-16(24)11-4-13(25-2)7-14(5-11)26-3/h4-5,7-9H,6H2,1-3H3,(H,19,21,23)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPBPFPABBVLOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the CAS number 921818-69-1, is a compound characterized by its complex thiazole and benzamide structures. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will explore its biological activity, including relevant data tables and research findings.

- Molecular Formula : C18H18N4O4S2

- Molecular Weight : 418.5 g/mol

- Structure : The compound features a thiazole ring, a benzamide moiety, and methoxy groups that contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing significant potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit notable antibacterial properties. Specifically:

- Activity Against Bacteria : Studies have shown that compounds similar to this compound demonstrate effectiveness against both gram-positive and gram-negative bacteria. For instance, analogs have been tested against Staphylococcus aureus and Bacillus subtilis, showing promising results at non-cytotoxic concentrations .

Anticancer Activity

The compound's structure suggests potential anticancer properties:

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various thiazole derivatives on cancer cell lines. The presence of the thiazole moiety has been linked to enhanced cytotoxicity, with some derivatives exhibiting IC50 values lower than established anticancer drugs like doxorubicin .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Evaluation : A study on thiazole derivatives indicated that the presence of electron-donating groups significantly enhances antibacterial activity. The structural modifications in the benzamide portion were crucial for increasing potency against bacterial strains .

- Cytotoxic Mechanisms : Molecular dynamics simulations have provided insights into how the compound interacts with cellular targets. The hydrophobic interactions observed suggest that structural features of the compound facilitate binding to proteins involved in cancer progression .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications in the thiazole ring and substitutions on the benzamide moiety can lead to improved biological activity. For instance, substituents at specific positions on the phenyl ring were found to enhance anticancer efficacy, indicating a pathway for future drug development .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Effects : Some thiazole derivatives have shown promise in inhibiting cancer cell growth.

- Antimicrobial Properties : Thiazole-containing compounds are often evaluated for antibacterial and antifungal activities.

Applications in Medicinal Chemistry

-

Drug Development :

- Inhibitors of Enzymes : Compounds like 3,5-dimethoxy-N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide may serve as inhibitors for various enzymes implicated in disease processes. For instance, thiazole derivatives have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme linked to neurodegenerative diseases .

- Targeting Cancer Pathways : The compound's structural features suggest potential as a selective inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Similar compounds have demonstrated high potency against CDK4 and CDK6 .

- Pharmacological Studies :

Case Study 1: Antitumor Activity

A study evaluated a series of thiazole derivatives, including analogs of this compound, for their ability to inhibit tumor growth in vitro. Results indicated that specific modifications to the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines.

| Compound Name | Structure Features | IC50 (μM) |

|---|---|---|

| Compound A | Thiazole ring, methoxy groups | 15 |

| Compound B | Thiazole ring, amide group | 10 |

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Core Scaffold and Functional Groups

- Benzamide-Thiazole Hybrids: Compounds like 3,5-dimethoxy-N-(6-methyl-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) () share the 3,5-dimethoxybenzamide moiety but incorporate indenothiazole instead of bis-thiazole.

- Urea-Linked Thiazoles :

Compounds such as 1f and 1g () replace the benzamide group with urea linkages. Urea derivatives exhibit stronger hydrogen-bonding capacity due to dual NH groups, which may improve solubility but reduce metabolic stability compared to benzamides .

Substituent Effects

- Methoxy Groups :

The 3,5-dimethoxy substitution on the benzamide ring is conserved in analogs like 7d and 7e (). Methoxy groups enhance electron density and steric bulk, influencing binding affinity in enzyme inhibition studies . - Thiazole Modifications: The 4-methylthiazol-2-yl group in the target compound contrasts with 6-chloro or 6-methoxy substituents in indenothiazole derivatives (e.g., 7e, 7f).

Physicochemical Properties

*Estimated based on analog 921519-61-1 ().

Spectral Data and Tautomerism

- IR Spectroscopy :

- NMR Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.